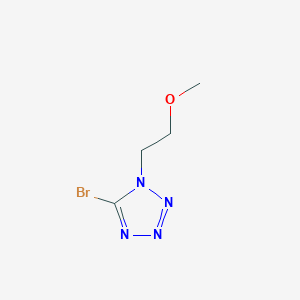

5-bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole

Description

5-Bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole is a brominated tetrazole derivative with a 2-methoxyethyl substituent at the 1-position of the tetrazole ring. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms, which confer unique electronic and steric properties. The 2-methoxyethyl group contributes polarity and flexibility, which may improve solubility in polar solvents compared to purely alkyl or aryl-substituted analogs.

Properties

IUPAC Name |

5-bromo-1-(2-methoxyethyl)tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrN4O/c1-10-3-2-9-4(5)6-7-8-9/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLJDGJSTBPIGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NN=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 5-bromo-1H-tetrazole with 2-methoxyethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

Nucleophilic substitution: The bromo group can be replaced by other nucleophiles.

Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The tetrazole ring can be reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or thiols can be used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products

Nucleophilic substitution: Formation of substituted tetrazoles.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of reduced tetrazole derivatives.

Scientific Research Applications

5-Bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or conductivity.

Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 5-bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromo and methoxyethyl groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 5-bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole with structurally related tetrazole derivatives:

Key Observations :

- Substituent Effects on Melting Points: Aromatic substituents (e.g., 2-methylphenyl in 4c) exhibit higher melting points (153–155°C) due to π-π stacking, while alkyl or ether-containing groups (e.g., 2-methoxyethyl) likely reduce crystallinity, resulting in lower or unobserved melting points .

- Polarity and Solubility: The 2-methoxyethyl group in the target compound introduces ether oxygen, enhancing polarity and solubility in solvents like DMSO or DMF compared to non-polar analogs like 1-ethyl derivatives .

Reactivity and Stability

- Electron-Withdrawing Effects: The 5-bromo substituent in the target compound may deactivate the tetrazole ring toward electrophilic substitution but enhance stability in radical or nucleophilic reactions. This contrasts with 5-amino-1H-tetrazole, where the amino group increases nucleophilicity and thermal stability (decomposition at 203–205°C) .

Biological Activity

5-Bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on recent research findings.

The synthesis of this compound typically involves the reaction of 5-bromo-1H-tetrazole with 2-methoxyethyl bromide under basic conditions. Common solvents for this reaction include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with potassium carbonate (K2CO3) often serving as the base .

The biological activity of this compound can be attributed to its structural features. The presence of both the bromo and methoxyethyl groups enhances its interaction with various biological targets. This compound may modulate enzyme activity or receptor binding, which is critical for its therapeutic effects .

Pharmacological Effects

Recent studies have highlighted several pharmacological activities associated with tetrazole derivatives:

- Anticancer Activity : Compounds similar to this compound have shown potential as microtubule destabilizers. For instance, certain tetrazoles have demonstrated significant growth inhibition against cancer cell lines such as SGC-7901 and A549, with IC50 values ranging from 0.090 to 0.650 μM . These compounds disrupt microtubule networks and induce apoptosis in cancer cells.

- Anti-inflammatory and Antiviral Properties : Tetrazoles are known for their anti-inflammatory and antiviral activities. Research indicates that 1,5-disubstituted tetrazoles exhibit effective pharmacological activities including anti-ulcer and anti-hypertensive effects .

Toxicity Studies

Toxicity assessments have shown that certain tetrazole derivatives are non-toxic at doses up to 100 mg/kg when tested on Swiss albino mice for extended periods . This suggests a favorable safety profile for potential therapeutic applications.

Comparative Analysis

The unique structure of this compound allows it to exhibit distinct biological properties compared to other tetrazoles. Below is a comparison table highlighting its characteristics against similar compounds.

| Compound | Biological Activity | IC50 (μM) | Toxicity Level |

|---|---|---|---|

| 5-Bromo-1-(2-methoxyethyl)-1H-tetrazole | Anticancer (microtubule destabilizer) | Varies by study | Non-toxic up to 100 mg/kg |

| 5-Bromo-1H-tetrazole | Moderate anti-inflammatory | Not specified | Not assessed |

| 1-(2-Methoxyethyl)-1H-tetrazole | Weak anticancer activity | Not specified | Not assessed |

Case Studies

In one notable study focusing on the anticancer properties of tetrazoles, a series of derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. The most potent compounds showed significant efficacy against various cancer cell lines while maintaining low toxicity levels .

Another investigation into the pharmacological profiles of tetrazoles revealed their potential as novel agents in treating inflammatory diseases due to their ability to inhibit pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, reacting 1-(2-methoxyethyl)-1H-tetrazole with brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in anhydrous solvents (e.g., dichloromethane). Yield optimization requires monitoring reaction time, stoichiometry, and catalyst use (e.g., Lewis acids) .

- Key Variables : Temperature, solvent polarity, and brominating agent reactivity. Lower temperatures reduce side reactions, while polar aprotic solvents enhance reaction rates.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodology : Use X-ray crystallography to resolve crystal packing and dihedral angles between the tetrazole ring and substituents (e.g., 23.17° between benzene and triazole rings in analogs) .

- Spectroscopic Techniques :

- 1H/13C NMR : Identify protons adjacent to bromine (e.g., downfield shifts for -CH2O- groups).

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validate purity and stoichiometry .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodology : Apply a 2^k factorial design to screen variables like temperature, solvent type, and catalyst loading. For example:

| Variable | Low Level | High Level | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 0 | 25 | 15 |

| Catalyst Loading | 0.5 mol% | 2.0 mol% | 1.2 mol% |

| Solvent | DCM | THF | DCM |

- Outcome : This approach reduces trial-and-error experimentation and identifies interactions between variables (e.g., solvent polarity vs. bromination efficiency) .

Q. What strategies resolve contradictions in reported biological activities of tetrazole derivatives?

- Methodology :

- Comparative Assays : Replicate studies using standardized protocols (e.g., IC50 measurements under identical pH/temperature conditions).

- Molecular Modeling : Use docking simulations to assess binding affinity variations (e.g., tetrazole analogs interacting with angiotensin II receptors vs. BLT2 receptors) .

- Case Study : Inconsistent antihypertensive effects may arise from differences in substituent electronegativity or stereochemistry. For example, 3-methyl substituents enhance steric hindrance, reducing receptor binding .

Q. How can computational tools like COMSOL Multiphysics enhance reaction design for tetrazole derivatives?

- Methodology :

- Reactor Simulation : Model heat/mass transfer in continuous-flow reactors to optimize bromination kinetics.

- AI-Driven Optimization : Train machine learning models on historical reaction data to predict optimal conditions (e.g., solvent ratios, residence times) .

- Application : AI algorithms can identify non-intuitive catalyst combinations (e.g., Pd/Cu co-catalysts for cross-coupling reactions) .

Q. What are the structure-activity relationships (SARs) of this compound in drug discovery?

- Methodology :

- Analog Synthesis : Replace the methoxyethyl group with bulkier substituents (e.g., benzyl or cyclohexyl) to study steric effects.

- Biological Testing : Compare antimicrobial or anti-inflammatory activities using in vitro assays (e.g., MIC for bacterial strains, COX-2 inhibition) .

- Key Finding : Electron-withdrawing groups (e.g., bromine) enhance electrophilic reactivity, improving interactions with target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.